![molecular formula C23H19ClN6O2 B2597342 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1207004-31-6](/img/no-structure.png)

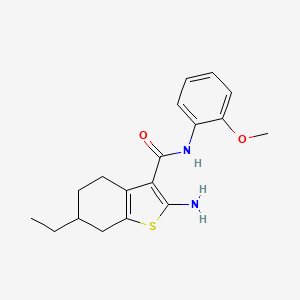

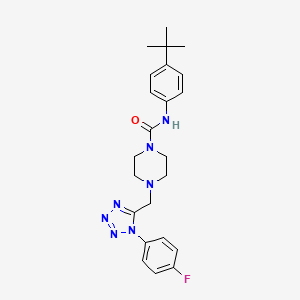

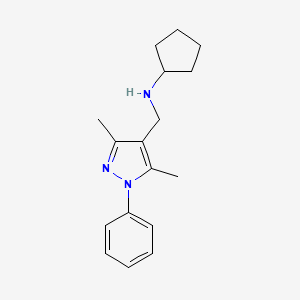

2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . It has shown potential in the field of medicinal chemistry, with studies indicating its effectiveness against various cancer cell lines . It has also demonstrated superior c-Met kinase inhibition ability at the nanomolar level .

Synthesis Analysis

The compound is synthesized as part of a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives . The synthesis process involves systematic modification of the 3 and 6 positions .Molecular Structure Analysis

The molecular structure of the compound is derived from the [1,2,4]triazolo[4,3-a]pyrazine scaffold . Further studies are needed to provide a detailed analysis of its molecular structure.Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds related to the chemical structure have demonstrated significant antibacterial and antifungal activities. For instance, synthesized pyrazoline and pyrazole derivatives have been evaluated against various strains of bacteria and fungi, showing promising results in inhibiting the growth of these microorganisms. The structure-activity relationship studies of these compounds reveal their potential as lead compounds for the development of new antimicrobial agents. Notably, specific derivatives have shown excellent performance against Gram-negative and Gram-positive bacteria as well as yeast-like fungi, highlighting their broad-spectrum antimicrobial potential (Hassan, 2013).

Anticancer Activities

Some derivatives of the chemical family have been synthesized and assessed for their anticancer activities. Research into antipyrine-based heterocycles, for example, has led to the discovery of compounds with significant anticancer properties. These studies contribute to the ongoing search for novel chemotherapeutic agents, offering insights into the mechanisms through which these compounds interact with cancer cells and potentially inhibit tumor growth (Riyadh, Kheder, & Asiry, 2013).

Insecticidal Applications

The synthesis of novel heterocycles incorporating thiadiazole moieties has shown promising insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. This research opens avenues for developing safer and more effective insecticides, contributing to agricultural pest management strategies. The exploration of these compounds' insecticidal properties underscores the potential of chemical derivatives in addressing challenges in crop protection (Fadda et al., 2017).

Anticonvulsant Activities

Additionally, certain alkanamide derivatives, closely related to the core chemical structure, have been synthesized and tested for their anticonvulsant activities. These studies are crucial in the quest for new therapeutic agents to treat epilepsy and related neurological disorders. The identification of compounds with potent anticonvulsant effects contributes to the development of more effective and safer treatment options (Tarikogullari et al., 2010).

Mechanism of Action

Target of Action

Similar compounds such as [1,2,4]triazolo [4,3-a]pyrazine derivatives have been reported to target dna , c-Met kinase , and Poly (ADP-ribose) polymerase 1 (PARP1) .

Mode of Action

Similar compounds have been reported to intercalate dna and inhibit c-Met kinase and PARP1 .

Biochemical Pathways

Similar compounds have been reported to affect pathways related to dna replication , cell signaling , and DNA repair .

Pharmacokinetics

Similar compounds have been evaluated for their in silico admet profiles .

Result of Action

Similar compounds have been reported to have anti-proliferative effects on cancer cells .

Action Environment

The environment can influence the pharmacokinetics and pharmacodynamics of similar compounds .

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other triazolo-pyrazine derivatives , it may interact with various enzymes, proteins, and other biomolecules. For instance, some triazolo-pyrazine derivatives have been found to intercalate DNA , suggesting that this compound might also interact with DNA in a similar manner.

Cellular Effects

Related compounds have shown anti-tumor activity against various cancer cell lines . Therefore, it is possible that this compound could also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been found to intercalate DNA , which could lead to changes in gene expression

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative, which is then coupled with a 3,4-dimethylphenylacetic acid derivative to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "hydrazine hydrate", "ethyl acetoacetate", "3,4-dimethylphenylacetic acid", "thionyl chloride", "sodium azide", "sodium hydride", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "sodium bicarbonate", "methyl iodide", "potassium carbonate", "N,N-dimethylacetamide", "palladium on carbon" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative:", "- React 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine", "- React 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate to form 4-chlorophenyl-3-oxopyrazolo[1,5-a][1,2,4]triazole", "- React 4-chlorophenyl-3-oxopyrazolo[1,5-a][1,2,4]triazole with sodium azide and thionyl chloride to form 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one", "Synthesis of 3,4-dimethylphenylacetic acid derivative:", "- React 3,4-dimethylbenzyl chloride with sodium hydride in N,N-dimethylformamide to form 3,4-dimethylphenylacetonitrile", "- React 3,4-dimethylphenylacetonitrile with methyl iodide and potassium carbonate in N,N-dimethylacetamide to form 3,4-dimethylphenylacetic acid", "Coupling of intermediates to form final product:", "- React 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one with 3,4-dimethylphenylacetic acid derivative in the presence of triethylamine and palladium on carbon catalyst to form 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide" ] } | |

CAS No. |

1207004-31-6 |

Molecular Formula |

C23H19ClN6O2 |

Molecular Weight |

446.9 |

IUPAC Name |

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3,4-dimethylphenyl)acetamide |

InChI |

InChI=1S/C23H19ClN6O2/c1-14-3-8-18(11-15(14)2)25-21(31)13-30-23(32)28-9-10-29-20(22(28)27-30)12-19(26-29)16-4-6-17(24)7-5-16/h3-12H,13H2,1-2H3,(H,25,31) |

InChI Key |

ZRHYFTJLYIQAKB-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

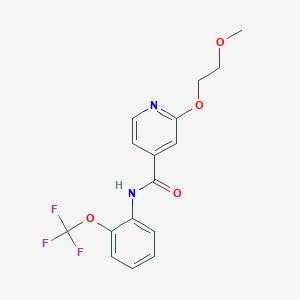

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2597259.png)

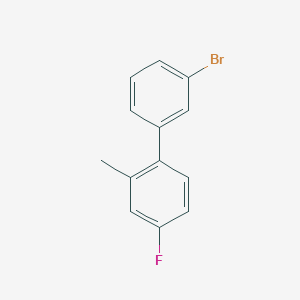

![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2597267.png)

![13-(2-oxo-2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2597271.png)

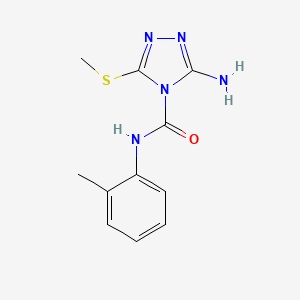

![tert-butyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2597277.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2597282.png)